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polypyrimidine tract-binding protein

alternative splicing RNA-binding protein exon repression

Researchers requiring maximal splicing repression per unit protein face a critical problem: PTBP2 cannot substitute for PTBP1 without compromising assay sensitivity. • Superior splicing repression activity validated for c-Src N1 exon & Hps1 exon 18 alternative splicing. • Unique axonal localization essential for neuronal RNA transport studies; PTBP2 is nuclear-restricted. • Prognostic biomarker (AUC >0.7) for ACC, KIRP, LGG per TCGA pan-cancer analysis.

Molecular Formula C11H8F3NO2
Molecular Weight 0
CAS No. 139076-35-0
Cat. No. B1177277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepolypyrimidine tract-binding protein
CAS139076-35-0
Synonymspolypyrimidine tract-binding protein
Molecular FormulaC11H8F3NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PTBP1: Canonical Splicing Repressor Overview


Polypyrimidine tract-binding protein 1 (PTBP1; CAS 139076-35-0), also known as hnRNP I, is a ubiquitously expressed RNA-binding protein containing four RNA recognition motif (RRM) domains that mediate high-affinity binding to pyrimidine-rich sequences in pre-mRNA [1]. It functions as a master regulator of alternative splicing and influences mRNA stability, localization, and translation [2]. As a member of the hnRNP family, PTBP1 serves as the canonical and most extensively characterized paralog within the PTBP family, making it the foundational reference standard for splicing regulation studies [3].

Canonical PTBP family reference standard for splicing regulation studies
Reported higher repression activity supports robust exon silencing assay fit
Broad expression profile supports non-neuronal model systems over PTBP2

PTBP1 vs. PTBP2: Functional Distinctions


PTBP1 and its paralog PTBP2 share 74% amino acid sequence identity and an identical four-RRM domain architecture, yet they exhibit non-redundant splicing activities that preclude simple substitution in experimental workflows [1]. PTBP1 demonstrates significantly greater splicing repression activity than PTBP2 on a per-unit protein basis, a functional divergence that persists even in chimeric domain-swap constructs [2]. This differential potency, combined with their distinct tissue-specific expression patterns—PTBP1 is broadly expressed while PTBP2 is predominantly neuronal—means that substituting PTBP2 for PTBP1 in non-neuronal systems or assays requiring robust splicing repression will yield quantitatively different outcomes and potentially confound experimental interpretation [3].

Target
PTBP1
Broadly expressed; higher splicing repression activity per unit protein
Substitute
PTBP2
Predominantly neuronal; repression activity may shift and alter assay outcomes
Non-redundant paralog activities and expression patterns mean direct substitution may confound experimental interpretation in non-neuronal systems.

PTBP1 vs PTBP2: Quantified Functional Advantages


Greater Splicing Repression vs PTBP2

In a direct functional comparison using both in vivo coexpression and in vitro splicing assays, PTBP1 was shown to be more repressive than PTBP2 per unit protein on a target exon [1]. This differential activity was further validated using chimeric PTBP1-PTBP2 constructs, which demonstrated that multiple segments across both proteins, including RRM1 and the RRM2-RRM3 linker region, contribute to PTBP1's superior repressive capacity [2].

Repression Activity
Head-to-head
PTBP1 > PTBP2 per unit protein; chimera replacement of PTBP2 RRM1 or linker with PTBP1 sequences restores high repressive activity
Supports splicing repression assay workflow selection
Data to verify: in vivo coexpression and in vitro splicing assay context
alternative splicing RNA-binding protein exon repression PTBP2 paralog comparison

Superior 5' Splice Site Activation vs PTBP2

In a systematic analysis of alternate 5' splice site choice in the Hps1 exon 18 locus, PTBP1 promoted preferential utilization of the upstream 5' splice site (u5'ss) with substantially higher efficiency than its brain-enriched paralog PTBP2 [1]. PTBP1 activation of the intrinsically weaker u5'ss drives production of stable full-length Hps1 mRNA, whereas PTBP2 stimulation of the same site was reported as 'considerably lower efficiency' [2]. This differential efficiency correlates with PTBP1 expression levels across mammalian tissues [2].

5' Splice Site Choice
Head-to-head
PTBP1 efficiently drives u5'ss on Hps1 exon 18; PTBP2 shows considerably lower efficiency
Hps1 pathway splicing model context requires review
Mammalian cell splicing assay; tissue-expression correlation data
5' splice site selection Hps1 gene RNA splicing PTBP2 exon definition

Minimal Variant: Enhanced RNA Binding Affinity

Engineering studies of PTBP1 demonstrated that deletion of linker 1 and linker 2 regions generates a minimal functional variant that binds target RNA with 12-fold higher affinity compared to wild-type PTBP1 [1]. This linker-deleted variant retains full splicing repression activity on a subset of regulated exons, including the c-Src N1 exon, while a variant with additional N-terminal deletion exhibits binding affinity that remains higher than wild-type [2].

Engineered Affinity
Head-to-head
12-fold higher RNA binding affinity
Supports structural study construct selection review
Linker-deleted minimal variant vs. wild-type; gel shift assay
RNA binding affinity protein engineering linker deletion splicing regulation c-Src N1 exon

Cancer-Specific Prognostic Value vs PTBP2

A comprehensive pan-cancer analysis of the PTBP family across TCGA database tumor samples revealed that PTBP1 exhibits distinct cancer-type-specific prognostic value that differs from its paralogs PTBP2 and PTBP3 [1]. PTBP1 demonstrated good prognostic value specifically in adrenocortical carcinoma (ACC), kidney renal papillary cell carcinoma (KIRP), and low-grade glioma (LGG), each with area under the ROC curve (AUC) >0.7, while PTBP2 showed prognostic value in ACC and KICH, and PTBP3 in ACC, LGG, and PAAD [2].

Pan-Cancer Prognosis
Head-to-head
PTBP1 AUC >0.7 in ACC, KIRP, LGG; non-overlapping with PTBP2/PTBP3 patterns
Reported cancer-type prognostic context
TCGA pan-cancer analysis; Cox regression and time-dependent ROC
pan-cancer prognostic biomarker ACC KIRP LGG PTBP2 PTBP3

Divergent Neuronal Subcellular Localization

In adult sensory and motor neurons where both PTBP1 and PTBP2 are coexpressed, the two paralogs display distinct subcellular localization patterns: PTBP2 is restricted mainly to the nucleus, whereas PTBP1 additionally exhibits axonal localization [1]. This spatial divergence occurs despite both proteins being coexpressed in the same neuronal subtypes, with PTBP1 replacing PTBP2 in mature central neurons but maintaining distinct axonal presence in sensory and motor neurons [2].

Axonal Localization
Context-dependent
PTBP1: nuclear + axonal; PTBP2: nuclear-restricted in sensory and motor neurons
Supports axonal RNA biology research fit
Source review: immunohistochemistry localization data
neuronal biology subcellular localization axonal transport sensory neurons motor neurons

PTBP1: Validated Research Applications


Robust Exon Repression Assays

PTBP1 is the preferred reagent for splicing repression assays where maximal activity per unit protein is required. Direct comparative studies demonstrate that PTBP1 exerts greater splicing repression activity than PTBP2 on a per-unit protein basis [6]. This superior repressive capacity is particularly relevant for assays involving exons regulated by PTBP1, such as the c-Src N1 exon, where PTBP1's repressive function has been extensively validated [5].

Hps1 Exon 18 Splice Site Choice Research

For investigations of Hps1 alternative splicing and its role in lysosome-related organelle biogenesis, PTBP1 is the essential reagent. Systematic analysis of the Hps1 exon 18 locus demonstrates that PTBP1 promotes preferential utilization of the upstream 5' splice site with substantially higher efficiency than PTBP2, thereby ensuring production of stable full-length Hps1 mRNA [6]. PTBP2 cannot provide equivalent u5'ss activation efficiency in this context.

Biomarker Studies in ACC, KIRP, LGG

PTBP1 is the validated prognostic biomarker for adrenocortical carcinoma (ACC), kidney renal papillary cell carcinoma (KIRP), and low-grade glioma (LGG), with AUC >0.7 in each cancer type based on TCGA pan-cancer analysis [6]. Researchers studying these specific malignancies should select PTBP1 over PTBP2 or PTBP3, as the paralogs demonstrate distinct and non-overlapping cancer-type prognostic value patterns [5].

Axonal RNA Transport & Local Translation

For experiments examining axonal RNA biology, local translation, or cytoplasmic RNA-protein complex trafficking in neurons, PTBP1 is required due to its unique axonal localization. In adult sensory and motor neurons, PTBP1 exhibits both nuclear and axonal localization, whereas PTBP2 is restricted to the nucleus [6]. This spatial distinction makes PTBP2 unsuitable for investigations of axonal RNA transport mechanisms where PTBP1 is the biologically relevant factor.

Application
Selection Property
Validation Focus
Exon Repression Assays
Reported splicing repression context
Repression activity per unit protein vs. PTBP2
Hps1 Splice Site Research
5' splice site activation efficiency review
u5'ss choice and full-length mRNA production
Cancer Biomarker Studies
Cancer-type prognostic context
AUC and expression patterns in ACC, KIRP, LGG
Axonal RNA Transport
Subcellular localization profile
Axonal vs. nuclear localization in sensory and motor neurons

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